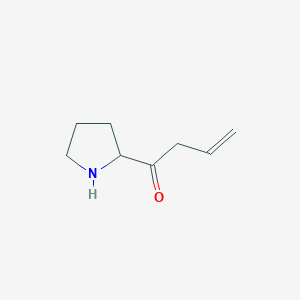

1-(Pyrrolidin-2-yl)but-3-en-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1-pyrrolidin-2-ylbut-3-en-1-one |

InChI |

InChI=1S/C8H13NO/c1-2-4-8(10)7-5-3-6-9-7/h2,7,9H,1,3-6H2 |

InChI Key |

QFEWAWHYYQCKNK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(=O)C1CCCN1 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Pyrrolidin 2 Yl but 3 En 1 One

Retrosynthetic Dissection and Target Identification

Retrosynthetic analysis of 1-(Pyrrolidin-2-yl)but-3-en-1-one reveals two primary disconnection points. The most intuitive disconnection is at the amide bond, separating the pyrrolidine (B122466) ring from the but-3-en-1-one moiety. This approach simplifies the synthesis into two key stages: the formation of a suitable pyrrolidine precursor and its subsequent acylation.

Methodologies for Pyrrolidine Ring Construction

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a cornerstone of pyrrolidine synthesis. These methods typically involve the formation of a carbon-nitrogen bond within a linear precursor bearing a nucleophilic nitrogen and an electrophilic carbon at appropriate positions. For instance, the cyclization of 1,4-amino alcohols or amino ketones under acidic or basic conditions is a well-established route. mdpi.com A diastereoselective method involving the bromination of an isolated double bond followed by aminocyclization provides an efficient pathway to pyrrolidine derivatives. researchgate.net More recent advancements include iridium-catalyzed intramolecular hydroamination of unactivated alkenes, which proceeds at room temperature. mdpi.com

A notable example is the iridium-catalyzed reductive generation of azomethine ylides from amides, which can then undergo intramolecular [3+2] dipolar cycloaddition reactions to afford complex pyrrolidine architectures. acs.org This method offers high diastereoselectivity and compatibility with a variety of functional groups. acs.org

Utility of Chiral Pool Precursors: Amino Acid Derivatives in Pyrrolidine Synthesis

The use of readily available chiral starting materials, known as the chiral pool, provides an efficient route to enantiomerically pure pyrrolidines. Amino acids, such as proline and aspartic acid, are particularly valuable precursors. mdpi.comnih.gov For example, (S)-prolinol, derived from the reduction of proline, serves as a common starting material for the synthesis of various pyrrolidine-containing drugs. mdpi.com Similarly, (R)- and (S)-aspartic acid have been employed in the synthesis of 3-pyrrolidinylisoxazoles. nih.gov The synthesis of a novel chiral pyrrolidine has also been achieved using 2,3-O-isopropylidene-D-erythronolactol as a starting material. nih.gov

Multicomponent Reaction Protocols for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.govtandfonline.comresearchgate.net Several MCRs have been developed for the synthesis of substituted pyrrolidines. tandfonline.comresearchgate.net One such example is the [3+2] cycloaddition reaction of azomethine ylides, generated in situ, with various dipolarophiles. tandfonline.com These reactions can construct up to three contiguous stereogenic centers in a single step with high diastereoselectivity. nih.gov The development of MCRs has been a significant focus in recent years, with various catalytic systems and reaction conditions being explored to enhance their scope and efficiency. tandfonline.comresearchgate.net

| Reaction Type | Components | Catalyst/Conditions | Key Features |

| [3+2] Cycloaddition | Aldehydes, amino acid esters, chalcones | K2CO3, I2 | One-pot synthesis of pyrrolidine-2-carboxylates. tandfonline.com |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, electron-deficient olefins | Tris(pentafluorophenyl)borane | Catalytic generation of azomethine ylides. organic-chemistry.org |

| Asymmetric MCR | Optically active phenyldihydrofuran, N-tosyl imino ester, silane (B1218182) reagents | TiCl4 | Diastereoselective synthesis of highly substituted pyrrolidines. nih.gov |

Directed Amination via C(sp³)-H Activation

Direct C(sp³)-H activation has emerged as a powerful tool for the synthesis of pyrrolidines, offering a more step-economical alternative to traditional methods that often require pre-functionalized substrates. thieme.deacs.orgnih.gov This strategy involves the selective functionalization of a C-H bond to form a C-N bond, leading to the cyclized product.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds at the δ-position of picolinamide-protected amines provides an efficient route to pyrrolidines. organic-chemistry.org This method features low catalyst loading and the use of inexpensive reagents. organic-chemistry.org Rhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds has also been shown to be a regio- and diastereoselective method for synthesizing N-unprotected pyrrolidines at room temperature. organic-chemistry.org Furthermore, enzymatic platforms utilizing engineered cytochrome P450 enzymes have been developed for the enantioselective intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines. acs.orgnih.gov

| Catalyst System | Substrate | Key Features |

| Palladium(II) | Picolinamide-protected amines | Low catalyst loading, inexpensive reagents. organic-chemistry.org |

| Dirhodium | Alkyl azides | Regio- and diastereoselective, room temperature. organic-chemistry.org |

| Engineered Cytochrome P450 | Organic azides | High enantioselectivity. acs.orgnih.gov |

Elaboration of the But-3-en-1-one Moiety

Once the pyrrolidine ring is constructed, the final step involves the introduction of the but-3-en-1-one side chain. This is typically achieved through acylation of the pyrrolidine nitrogen with a suitable but-3-enoyl derivative.

A common method involves the reaction of the pyrrolidine with but-3-enoyl chloride or a mixed anhydride (B1165640) derived from but-3-enoic acid. Alternatively, coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to facilitate the amide bond formation between the pyrrolidine and but-3-enoic acid.

Another approach involves the conjugate addition of the pyrrolidine to but-3-yn-2-one, followed by tautomerization to yield the desired product. rsc.org This method offers a direct route to the final compound, although it may be less general than the acylation strategies.

Condensation Reactions in α,β-Unsaturated Ketone Formation

Condensation reactions are a foundational approach for the formation of α,β-unsaturated ketones. These reactions typically involve the reaction of a ketone with an aldehyde or another carbonyl compound, followed by a dehydration step.

A common method for synthesizing α,β-unsaturated ketones is the Claisen-Schmidt condensation, which utilizes strong bases like metal hydroxides or alkoxides. However, this method can lead to side reactions. nih.gov An alternative, milder approach involves the use of a pyrrolidine organocatalyst. This method has been shown to be efficient in the synthesis of (E)-monoarylidene derivatives of various ketones with aldehydes, yielding moderate to high amounts of the desired product. nih.gov The proposed mechanism for this pyrrolidine-catalyzed reaction involves a Mannich-elimination sequence, which avoids the formation of undesired bisarylidene byproducts. nih.gov

Another relevant strategy involves reacting an aldehyde with pyrrolidine to form an intermediate, which then reacts with a ketone in the presence of trifluoroacetic acid at low temperatures. google.com This process has been patented for the synthesis of α,β-unsaturated ketones that are useful in the preparation of substituted 1,4-dihydropyridines. google.com

The following table summarizes key aspects of these condensation strategies:

| Catalyst/Reagent | Key Features | Proposed Mechanism | Reference |

| Pyrrolidine (organocatalyst) | Milder conditions, avoids bisarylidene byproducts | Mannich-elimination sequence | nih.gov |

| Pyrrolidine and Trifluoroacetic Acid | Low-temperature reaction, forms an intermediate before ketone addition | Not explicitly detailed | google.com |

Cross-Coupling Methodologies for Olefinic Introductions

Cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions, often catalyzed by transition metals like palladium, offer a powerful means to introduce the butenyl group.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, is a cornerstone for forming aromatic C-N bonds and has seen extensive use in drug discovery. mdpi.com While not a direct method for olefin introduction to a pyrrolidine ring, the principles of palladium-catalyzed cross-coupling are broadly applicable. For instance, a palladium-catalyzed cascade cyclization-coupling reaction can produce 4-methylene-3-arylmethylpyrrolidines. organic-chemistry.org

More directly relevant is the iron-catalyzed reductive cross-coupling of olefins, which allows for the formation of carbon-carbon bonds between different olefinic partners. chem-station.com This method has demonstrated remarkable functional group tolerance, a critical consideration when working with multifunctional molecules like this compound. chem-station.com Furthermore, paired electrocatalysis has enabled the cross-coupling of sulfinamides with olefins, showcasing an alternative approach to vinyl group installation. researchgate.net

Recent advancements include a palladium-catalyzed cross-coupling of alcohols with olefins, guided by computational ligand design to facilitate the C(sp³)-O functionalization. nih.gov While focused on ether synthesis, this highlights the ongoing innovation in cross-coupling that could be adapted for C-C bond formation.

| Coupling Strategy | Catalyst/Reagents | Key Features | Reference |

| Reductive Olefin Coupling | Iron catalyst | High functional group tolerance | chem-station.com |

| Paired Electrocatalysis | Electrochemical setup | Cross-coupling of sulfinamides with olefins | researchgate.net |

| Palladium-Catalyzed Cascade | Palladium catalyst | Forms functionalized pyrrolidines | organic-chemistry.org |

Olefination Reactions for Alkene Construction

Olefination reactions provide a direct route to construct the alkene moiety of the butenyl side chain. Classic methods like the Wittig, Horner-Wadsworth-Emmons, and Julia olefinations are staples in organic synthesis. nih.gov

The Julia-Kocienski olefination, a reaction between carbonyl compounds and heteroaryl sulfones, is particularly powerful for constructing C-C double bonds and has been instrumental in the synthesis of complex natural products. researchgate.net For the specific synthesis of terminal alkenes, Julia-type methylenation using reagents like 1-methyl-2-(methylsulfonyl)benzimidazole under mild conditions offers a practical approach. organic-chemistry.org

A more recent and innovative method involves a tandem electrochemical/electrophotocatalytic reaction to olefinate aldehydes and ketones with unactivated alkenes. nih.gov This approach proceeds under non-basic conditions, which enhances functional group compatibility. nih.gov The mechanism involves the formation of 1,3-distonic radical cations from cyclic diazenes, which then rearrange to form the olefin product. nih.gov

The following table highlights different olefination approaches:

| Olefination Reaction | Key Reagents | Features | Reference |

| Julia-Kocienski Olefination | Heteroaryl sulfones | Powerful for C-C double bond formation | researchgate.net |

| Julia-Type Methylenation | 1-methyl-2-(methylsulfonyl)benzimidazole | Mild conditions for terminal alkene synthesis | organic-chemistry.org |

| Electrochemical/Electrophotocatalytic Olefination | Cyclic diazenes | Non-basic conditions, broad substrate scope | nih.gov |

Stereocontrolled Synthesis: Enantioselective and Diastereoselective Approaches

Achieving stereocontrol in the synthesis of this compound is crucial when specific stereoisomers are desired, particularly for applications in medicinal chemistry and materials science.

Application of Chiral Auxiliaries

Chiral auxiliaries are reliable tools for inducing stereoselectivity in a reaction. Evans' oxazolidinones are a prominent class of chiral auxiliaries used in asymmetric alkylation reactions. rsc.org This strategy has been successfully employed as a key step in the total synthesis of numerous biologically active natural products. rsc.org

In the context of pyrrolidine synthesis, N-tert-butanesulfinyl imines serve as effective chiral auxiliaries. uobaghdad.edu.iq The asymmetric Tsuji-Trost allylation of these imines, followed by cross-metathesis and cyclization, provides access to pyrrolidine-based scaffolds with high yields and diastereoselectivities. uobaghdad.edu.iq The chiral auxiliary can be subsequently removed and the resulting scaffold further functionalized. uobaghdad.edu.iq

Organocatalytic Strategies for Stereochemical Control

Organocatalysis has emerged as a powerful and environmentally friendly approach to asymmetric synthesis. Chiral pyrrolidine derivatives, including proline and its derivatives, are highly effective organocatalysts for a wide range of transformations. nih.gov

Proline-derived organocatalysts have demonstrated exceptional performance in the enantioselective addition of nucleophiles to α,β-unsaturated carbonyls, with enantioselectivities often exceeding 90%. smolecule.com The mechanism typically involves the formation of a chiral enamine intermediate that undergoes a stereoselective nucleophilic attack. smolecule.com Dihydroquinine has also been used as a catalyst in the asymmetric Michael addition of diketones to maleimide (B117702) in brine, affording high yields and enantiomeric excesses. researchgate.net

Asymmetric Metal-Catalyzed Transformations

Asymmetric metal-catalyzed reactions offer another robust avenue for stereocontrolled synthesis. Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by a [3+2] dipolar cycloaddition, provides a direct route to functionalized pyrrolidines. acs.orgunife.it This method allows for the construction of the pyrrolidine ring with control over newly formed stereogenic centers. acs.org

Copper(I) salts can catalyze a three-component assembly reaction between an α-diazo ester, an imine, and an alkene or alkyne to produce substituted pyrrolidines with high diastereoselectivity. nih.gov Furthermore, metallocene-pyrrolidinopyridine nucleophilic catalysts have been developed for asymmetric synthesis, demonstrating high activity in reactions like the Steglich rearrangement of O-acylated azlactones. nih.gov

The following table summarizes these stereocontrolled approaches:

| Approach | Catalyst/Auxiliary | Key Features | Reference |

| Chiral Auxiliaries | Evans' Oxazolidinones, N-tert-Butanesulfinyl Imines | Reliable stereocontrol, auxiliary is removable | rsc.orguobaghdad.edu.iq |

| Organocatalysis | Proline Derivatives, Dihydroquinine | Environmentally friendly, high enantioselectivity | nih.govsmolecule.comresearchgate.net |

| Asymmetric Metal Catalysis | Iridium, Copper, Metallocene Complexes | Direct construction of chiral pyrrolidines, high diastereoselectivity | acs.orgunife.itnih.govnih.gov |

Development of Stereodivergent Synthetic Routes

Stereodivergent synthesis allows for the selective preparation of any stereoisomer of a molecule with multiple stereocenters from a common starting material, simply by altering the reaction conditions or catalysts. For this compound, which has one stereocenter, stereodivergent strategies would enable access to both the (R) and (S) enantiomers.

Key approaches to achieve stereodivergence in pyrrolidine synthesis involve catalyst-controlled and substrate-controlled methods. For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing the pyrrolidine ring with high stereochemical control. researchgate.net By selecting different chiral metal catalysts or ligands, it is possible to direct the reaction towards a specific enantiomer of the product. researchgate.net

Another effective strategy is the use of chiral auxiliaries. While not strictly stereodivergent from a single precursor, starting with either the (R) or (S) enantiomer of a chiral starting material like proline allows for a predictable stereochemical outcome. For the synthesis of this compound, one could envision starting from either L-proline or D-proline. The inherent chirality of the proline starting material would direct the stereochemistry of the final product.

More advanced stereodivergent methods have been developed for related pyrrolidine structures. For example, an iridium-catalyzed nucleophilic addition followed by a stereoselective reduction has been used to create different stereoisomers of 2-oxo-oligopyrrolidines. rsc.orgnih.gov A similar iterative approach could potentially be adapted. Furthermore, diastereoselective hydrogenation of unsaturated lactams has been shown to be a viable route to enantioenriched 2-pyrrolidones, where the final stereochemistry is dependent on the catalyst and reaction conditions. nih.gov

A plausible stereodivergent route to this compound could involve the conjugate addition of an N-protected pyrrolidine to an activated butenoate derivative, followed by functional group manipulation. The stereochemical outcome of the conjugate addition could be controlled by a chiral catalyst, thus providing access to either enantiomer.

Table 1: Potential Stereodivergent Strategies

| Strategy | Method | Control Element | Potential Outcome for Target Compound |

|---|---|---|---|

| Catalyst-Controlled | Asymmetric 1,3-Dipolar Cycloaddition | Chiral Metal-Ligand Complex | Access to (R) or (S) enantiomer by changing the ligand. |

| Substrate-Controlled | Acylation of Chiral Proline | Starting material (L- or D-proline) | Predictable synthesis of (S) or (R) enantiomer respectively. |

| Diastereoselective Reduction | Reduction of a Prochiral Precursor | Chiral Reducing Agent/Catalyst | Selective formation of one enantiomer over the other. |

Design and Implementation of Protective Group Chemistry

The synthesis of this compound necessitates a robust protective group strategy, primarily to mask the reactivity of the pyrrolidine nitrogen during the introduction of the butenone side chain. The secondary amine of the pyrrolidine ring is both nucleophilic and basic, and would interfere with many of the reactions required for the synthesis, such as acylation.

The selection of an appropriate protecting group is critical and must meet several criteria: it must be easy to introduce, stable under the desired reaction conditions, and easy to remove without affecting other functional groups in the molecule. youtube.com For pyrrolidine synthesis, the most common N-protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). youtube.comnih.gov

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. It is stable to a wide range of non-acidic conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). youtube.com The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and is notable for its stability to acidic and basic conditions. Its removal is most commonly achieved via catalytic hydrogenation, a mild method that is often compatible with other functional groups. universiteitleiden.nl

In a potential synthesis of this compound, one would start with N-protected proline (either N-Boc-proline or N-Cbz-proline). This protected amino acid could then be coupled with a butenyl synthon. For example, the carboxylic acid of N-protected proline could be activated and then reacted with a suitable organometallic reagent, or converted to a Weinreb amide for controlled addition of a butenyl Grignard reagent. After the formation of the N-protected this compound, the final step would be the removal of the protecting group to yield the target compound. The choice of protecting group would depend on the specific reaction conditions used in the synthetic sequence. For instance, if hydrogenation is required elsewhere in the synthesis, the Cbz group might not be suitable.

Table 2: Common Nitrogen Protecting Groups for Pyrrolidine Synthesis

| Protecting Group | Structure | Introduction Reagent | Removal Conditions | Key Features |

|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Boc-N< | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to base and nucleophiles; commonly used in peptide synthesis. youtube.com |

| Benzyloxycarbonyl (Cbz) | Cbz-N< | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to acid and base; orthogonal to the Boc group. universiteitleiden.nl |

| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-N< | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Base-labile; widely used in solid-phase peptide synthesis. |

| Tosyl (Ts) | Ts-N< | Tosyl chloride (Ts-Cl) | Strong reducing agents (e.g., Na/NH₃) or strong acid | Very stable; activates the pyrrolidine ring for certain reactions. nih.gov |

The strategic use of these protective groups, in combination with stereodivergent methodologies, provides a powerful toolkit for the efficient and selective synthesis of complex molecules like this compound, enabling the production of specific stereoisomers for further study.

Reaction Chemistry and Transformations of 1 Pyrrolidin 2 Yl but 3 En 1 One

Reactivity Profiling of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring of 1-(Pyrrolidin-2-yl)but-3-en-1-one possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows for a variety of functionalization reactions, primarily at the nitrogen center.

N-Functionalization: Alkylation and Acylation

The secondary amine of the pyrrolidine ring is susceptible to electrophilic attack, enabling straightforward N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups onto the pyrrolidine nitrogen can be achieved using various alkylating agents, such as alkyl halides. These reactions typically proceed via an SN2 mechanism. The choice of solvent and base is crucial for optimizing reaction conditions and minimizing side reactions. For instance, in the synthesis of N-aryl-substituted pyrrolidines, reductive amination of diketones with anilines has been shown to be an effective method. nih.gov

N-Acylation: Acylation of the pyrrolidine nitrogen introduces an acyl group, forming an amide. This transformation is readily accomplished using acylating agents like acyl chlorides or acid anhydrides. N-acylation is a common strategy in the synthesis of various substituted N-heterocycles. organic-chemistry.org The reaction of amides with triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine represents a novel approach for achieving N-alkylation via amide activation.

Synthesis of N-Substituted Pyrrolidine Derivatives

The ability to functionalize the pyrrolidine nitrogen is fundamental to the synthesis of a wide array of N-substituted derivatives. These derivatives are of significant interest due to the prevalence of the N-substituted pyrrolidine motif in biologically active compounds. nih.gov

For example, N-substituted-2-acetylpyrrolidine derivatives can be prepared from L-proline through a sequence of N-substitution, esterification, and a Grignard reaction. nih.gov This highlights a general strategy for modifying the pyrrolidine core at both the nitrogen and the 2-position.

| Reaction Type | Reagent | Product Type | Reference |

| N-Alkylation | Alkyl Halide | N-Alkyl Pyrrolidine | acs.org |

| N-Acylation | Acyl Chloride | N-Acyl Pyrrolidine | organic-chemistry.org |

| Reductive Amination | Diketone/Aniline | N-Aryl Pyrrolidine | nih.gov |

Transformations of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone moiety in this compound is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions and cycloadditions.

Nucleophilic Addition Reactions (e.g., Michael Additions)

The conjugated system of the α,β-unsaturated ketone is susceptible to nucleophilic attack. One of the most important reactions of this type is the Michael addition, which involves the 1,4-addition of a nucleophile to the β-carbon. wikipedia.org A wide range of nucleophiles, including enolates, amines, and thiols, can participate in Michael additions. wikipedia.org

Organocatalysis has emerged as a powerful tool for effecting enantioselective Michael additions. For instance, chiral amines such as (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine can catalyze the direct enantioselective Michael addition of aldehydes to vinyl ketones. acs.orgnih.govresearchgate.net

Regioselective 1,2- and 1,4-Additions

Nucleophilic addition to α,β-unsaturated ketones can occur in two regioselective manners: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The regioselectivity is influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions.

"Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman cuprates, typically favor 1,4-addition. The reactivity of heteroarylic ketones toward vinylmagnesium bromide has been shown to be dependent on the nature of the heterocyclic ring, with some substrates favoring O-alkylation (a form of 1,2-addition) and others C-alkylation (1,4-addition). nih.gov

| Addition Type | Nucleophile Type | Product Type |

| 1,2-Addition | Hard Nucleophiles (e.g., Organolithium) | Allylic Alcohol |

| 1,4-Addition (Michael) | Soft Nucleophiles (e.g., Cuprates, Enolates) | Saturated Ketone |

Cycloaddition Chemistry

The double bond of the α,β-unsaturated ketone can participate in cycloaddition reactions, providing a powerful method for the construction of cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where the vinyl ketone acts as a dienophile. researchgate.net

Organocatalysis has also been successfully applied to Diels-Alder reactions involving vinyl ketones. Chiral amines can activate α,β-unsaturated ketones towards cycloaddition with dienes, leading to the formation of chiral cyclohexene derivatives with high enantioselectivity. princeton.edu The reaction of cyclopentadiene with methyl vinyl ketone is a classic example of a Diels-Alder reaction that typically favors the endo product. chemtube3d.comchempedia.info

Vinyl azides have been shown to undergo cycloaddition with diphenylketene, leading to the formation of five-membered ring enamino ketones. biu.ac.il Furthermore, palladium-catalyzed [5+4] cycloaddition reactions of 4-vinyl-4-butyrolactones with N-tosyl azadienes have been developed for the synthesis of nine-membered rings. acs.org

| Cycloaddition Type | Reactant | Product |

| [4+2] Diels-Alder | Diene | Cyclohexene derivative |

| [3+2] Dipolar Cycloaddition | Azomethine Ylide | Densely substituted pyrrolidine |

| [2+2] Cycloaddition | Alkene (photochemical) | Cyclobutane derivative |

Chemoselective Reduction of Carbonyl and Alkene Moieties

The selective reduction of either the carbonyl group or the carbon-carbon double bond in α,β-unsaturated ketone systems, such as the butenone moiety in this compound, is a fundamental transformation in organic synthesis. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Reduction of the Carbonyl Group (1,2-Reduction):

The selective reduction of the carbonyl group to a hydroxyl group, while leaving the alkene untouched, can be achieved using specific hydride reagents. This 1,2-reduction leads to the formation of the corresponding allylic alcohol. Common reagents for this transformation include sodium borohydride (NaBH₄), often in the presence of a Lewis acid like cerium(III) chloride (the Luche reduction), which enhances the selectivity for the carbonyl group. savemyexams.com The hydride ion from these reagents preferentially attacks the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org

Reduction of the Alkene Moiety (1,4-Reduction or Conjugate Reduction):

Conversely, the selective reduction of the carbon-carbon double bond, leaving the carbonyl group intact, is known as conjugate reduction or 1,4-reduction. This can be accomplished through catalytic hydrogenation using specific catalysts that favor the reduction of alkenes over ketones. mdpi.com For instance, catalytic hydrogenation over palladium on carbon (Pd/C) under controlled conditions can selectively reduce the double bond. The choice of catalyst and reaction parameters such as pressure and temperature is crucial to avoid over-reduction to the fully saturated derivative. epfl.chresearchgate.net

Diastereoselective Reductions:

Given the presence of a chiral center at the C-2 position of the pyrrolidine ring, the reduction of either the carbonyl or the alkene can proceed with diastereoselectivity. The stereochemical outcome is influenced by the directing effect of the existing stereocenter, which can favor the approach of the reducing agent from one face of the molecule over the other. The nature of the N-substituent and any protecting groups on the pyrrolidine nitrogen can significantly impact the degree of stereocontrol. nih.gov For instance, the reduction of substituted pyrroles has been shown to proceed with excellent diastereoselectivity. nih.govfigshare.com

Table 1: Reagents for Chemoselective Reduction

| Transformation | Reagent/Catalyst | Product |

| Carbonyl Reduction (1,2-Addition) | Sodium Borohydride (NaBH₄) | Allylic Alcohol |

| Carbonyl Reduction (1,2-Addition) | Luche Reduction (NaBH₄, CeCl₃) | Allylic Alcohol |

| Alkene Reduction (1,4-Addition) | Catalytic Hydrogenation (e.g., Pd/C) | Saturated Ketone |

Directed Functionalization at Pyrrolidine C-2 and Butenone C-1 Centers

The pyrrolidine C-2 and butenone C-1 positions are key sites for introducing molecular complexity through directed functionalization.

Functionalization at the Pyrrolidine C-2 Position:

The C-2 position of the pyrrolidine ring, being adjacent to the nitrogen atom, is activated towards functionalization. One common strategy involves the formation of an N-acyliminium ion intermediate. This can be achieved by treating the N-acylated pyrrolidine with a Lewis acid, which facilitates the introduction of various nucleophiles at the C-2 position. This method has been successfully applied to the synthesis of 2-substituted pyrrolidines. organic-chemistry.org

Furthermore, direct α-C-H lithiation followed by trapping with an electrophile is a powerful method for the functionalization of N-Boc-protected pyrrolidines. beilstein-journals.org While this approach typically requires a protecting group on the nitrogen, it highlights the potential for selective modification at this position. The stereochemical outcome of such reactions is often directed by the existing stereocenter, leading to diastereoselective product formation. nih.gov

Functionalization at the Butenone C-1 Center (Carbonyl Group):

The carbonyl carbon (C-1) of the butenone moiety is an electrophilic center and is susceptible to nucleophilic attack. msu.edulibretexts.org A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), enamines, and enolates, can add to the carbonyl group. masterorganicchemistry.comlibretexts.org This 1,2-addition reaction transforms the carbonyl into a tertiary alcohol and creates a new carbon-carbon bond, allowing for the construction of more complex structures. The stereochemistry of this addition can be influenced by the chiral pyrrolidine ring.

Table 2: Strategies for Directed Functionalization

| Position | Strategy | Intermediate | Result |

| Pyrrolidine C-2 | N-Acyliminium Ion Formation | N-Acyliminium Ion | Introduction of Nucleophiles |

| Pyrrolidine C-2 | α-C-H Lithiation | α-Lithio Pyrrolidine | Introduction of Electrophiles |

| Butenone C-1 | Nucleophilic Addition | Tetrahedral Intermediate | Formation of Tertiary Alcohols |

Cascade and Multi-Component Reaction Sequences

The strategic arrangement of functional groups in this compound makes it a promising substrate for cascade and multi-component reactions (MCRs). These reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient route to complex molecules from simple starting materials. researchgate.netdntb.gov.uarloginconsulting.com

Cascade Reactions:

A potential cascade reaction could be initiated by a Michael addition of a nucleophile to the butenone moiety. The resulting enolate could then participate in an intramolecular reaction, for example, by attacking an electrophilic center introduced onto the pyrrolidine ring. Such sequences allow for the rapid construction of bicyclic or more complex heterocyclic systems. Cascade reactions involving pyrrolidine derivatives have been used to synthesize a variety of functionalized heterocyclic compounds. rsc.orgmdpi.comnih.gov For instance, a cascade approach has been developed for the synthesis of functionalized (2-furyl)-2-pyrrolidines. rsc.org

Multi-Component Reactions (MCRs):

This compound could potentially be utilized as a component in MCRs. For example, the secondary amine of the pyrrolidine ring could react with an aldehyde and an isocyanide in a Ugi-type reaction. sciforum.net The butenone moiety could then undergo further transformations in the same pot. MCRs have proven to be a powerful tool for the synthesis of diverse libraries of pyrrolidine derivatives. researchgate.netdntb.gov.uatandfonline.com The development of novel MCRs involving substrates like this compound is an active area of research, offering rapid access to novel chemical entities with potential biological activity.

Table 3: Potential Cascade and Multi-Component Reaction Involvement

| Reaction Type | Potential Role of this compound | Potential Products |

| Cascade Reaction | Michael Acceptor and Intramolecular Nucleophile Precursor | Bicyclic Heterocycles |

| Multi-Component Reaction | Amine or Carbonyl Component | Highly Substituted Pyrrolidines |

Mechanistic Elucidation and Kinetic Investigations

Detailed Reaction Mechanism Studies for Key Transformations

The most direct and common method for the synthesis of 1-(Pyrrolidin-2-yl)but-3-en-1-one is the N-acylation of pyrrolidine (B122466) with an activated derivative of 3-butenoic acid, such as 3-butenoyl chloride. This transformation is a classic example of a nucleophilic acyl substitution reaction. The generally accepted mechanism for this type of reaction proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.orgchemguide.co.uk

Step 1: Nucleophilic Addition

The reaction initiates with the nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic carbonyl carbon of 3-butenoyl chloride. The lone pair of electrons on the nitrogen atom forms a new nitrogen-carbon bond. This addition step leads to the formation of a transient tetrahedral intermediate, where the original carbonyl oxygen atom now carries a negative charge, and the nitrogen atom bears a positive charge. masterorganicchemistry.comlibretexts.org

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses to restore the carbonyl double bond. This is achieved by the elimination of the chloride ion, which is a good leaving group. Simultaneously, or in a subsequent rapid step, a base (which can be another molecule of pyrrolidine or an added non-nucleophilic base) deprotonates the nitrogen atom to neutralize the positive charge, yielding the final product, this compound, and a protonated base (e.g., pyrrolidinium (B1226570) chloride). libretexts.orgchemguide.co.uk

This fundamental mechanism is supported by extensive studies on the acylation of various amines with acyl chlorides. libretexts.orgchemguide.co.uk

Kinetic Analysis and Rate-Determining Step Identification

Kinetic analysis of nucleophilic acyl substitution reactions provides crucial insights into the reaction's progress and the factors that influence its speed. For the reaction between pyrrolidine and 3-butenoyl chloride, the rate of reaction would typically be monitored by observing the disappearance of the reactants or the appearance of the product over time, for instance, using spectroscopic methods like NMR or chromatography.

Based on kinetic studies of similar reactions, the rate-determining step is generally the initial nucleophilic attack of the amine on the acyl chloride to form the tetrahedral intermediate. masterorganicchemistry.com This is because this step involves the collision of two separate molecules and the initial bond formation, which typically has a higher activation energy barrier compared to the subsequent rapid collapse of the tetrahedral intermediate.

Rate = k[Pyrrolidine][3-Butenoyl Chloride]

Illustrative kinetic data for the formation of this compound under pseudo-first-order conditions (with a large excess of pyrrolidine) could be presented as follows:

| [3-Butenoyl Chloride] (M) | Observed Rate Constant (k_obs) (s⁻¹) |

| 0.01 | 0.05 |

| 0.02 | 0.10 |

| 0.03 | 0.15 |

| 0.04 | 0.20 |

This is an illustrative data table based on general principles of chemical kinetics.

Transition State Characterization in Stereoselective Reactions

While the formation of this compound from pyrrolidine itself is not stereoselective, the principles of transition state characterization become critical when considering the acylation of substituted, chiral pyrrolidines. nih.gov For instance, if a chiral pyrrolidine derivative were used, the transition state of the nucleophilic attack would determine the diastereomeric outcome of the reaction.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the transition state. For the nucleophilic addition step, the transition state would involve the partial formation of the N-C bond and the partial breaking of the C=O π-bond. The geometry of this transition state, including the approach trajectory of the nucleophile relative to the acyl chloride, dictates the stereochemical course of the reaction. In many organocatalytic reactions involving pyrrolidine derivatives, the stereoselectivity is governed by the precise orientation of the reactants within a catalyst-substrate complex, which minimizes steric hindrance and maximizes favorable electronic interactions in the transition state. mdpi.com

Catalytic Cycle Analysis and Role of Catalysts

While the direct acylation of pyrrolidine with a reactive acyl chloride often proceeds efficiently without a catalyst, catalytic methods can be employed, particularly with less reactive acylating agents or for achieving specific selectivity.

Base Catalysis: In many acylation reactions, a tertiary amine like triethylamine (B128534) or a hindered base is added. The primary role of the base is to neutralize the HCl generated during the reaction, preventing the protonation of the starting pyrrolidine, which would render it non-nucleophilic. libretexts.org

Nucleophilic Catalysis: In some instances, a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction. The catalytic cycle would involve:

Reaction of the catalyst (e.g., DMAP) with the acylating agent (3-butenoyl chloride) to form a highly reactive acyl-pyridinium intermediate.

Nucleophilic attack of pyrrolidine on this activated intermediate.

Formation of the product and regeneration of the catalyst.

Palladium-Pyrrolidine Co-catalysis: More advanced catalytic systems have been developed for acylation reactions. For example, a palladium catalyst in conjunction with pyrrolidine has been shown to catalyze the acylation of aryl chlorides with aldehydes. nih.gov While this is a different transformation, it highlights the potential for pyrrolidine to participate in a catalytic cycle, in this case likely through the formation of an enamine intermediate with the aldehyde, which then engages in the palladium-catalyzed cross-coupling. nih.gov

A hypothetical catalytic cycle for a base-catalyzed acylation is depicted below:

| Step | Description |

| 1 | Pyrrolidine attacks 3-butenoyl chloride to form a tetrahedral intermediate. |

| 2 | The intermediate collapses, eliminating a chloride ion to form a protonated amide. |

| 3 | A base (e.g., triethylamine) deprotonates the amide. |

| 4 | The final product, this compound, is formed, along with triethylammonium (B8662869) chloride. |

This table represents a simplified, illustrative catalytic cycle.

Advanced Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 1-(Pyrrolidin-2-yl)but-3-en-1-one , both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the pyrrolidinone ring and the butenone side chain. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the anisotropic effects of the double bond.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-2' (pyrrolidinone) | ~4.0 - 4.5 | Multiplet | |

| H-3' (pyrrolidinone) | ~2.0 - 2.5 | Multiplet | |

| H-4' (pyrrolidinone) | ~1.8 - 2.2 | Multiplet | |

| H-5' (pyrrolidinone) | ~3.4 - 3.8 | Multiplet | |

| H-2 (butenone) | ~3.0 - 3.5 | Multiplet | |

| H-3 (butenone) | ~5.8 - 6.2 | Multiplet (ddt) | J(H3,H4-trans) ≈ 17, J(H3,H4-cis) ≈ 10, J(H3,H2) ≈ 7 |

| H-4 (butenone, cis) | ~5.0 - 5.3 | Multiplet (dd) | J(H4-cis,H3) ≈ 10, J(H4-cis,H4-trans) ≈ 1.5 |

| H-4 (butenone, trans) | ~5.0 - 5.3 | Multiplet (dd) | J(H4-trans,H3) ≈ 17, J(H4-trans,H4-cis) ≈ 1.5 |

Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would complement the ¹H NMR data, confirming the number of unique carbon atoms and their hybridization. The carbonyl carbon is expected to be the most downfield signal.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-1 (Carbonyl) | ~170 - 175 |

| C-2' (Pyrrolidinone) | ~55 - 65 |

| C-3' (Pyrrolidinone) | ~25 - 35 |

| C-4' (Pyrrolidinone) | ~15 - 25 |

| C-5' (Pyrrolidinone) | ~40 - 50 |

| C-2 (Butenone) | ~35 - 45 |

| C-3 (Butenone) | ~130 - 140 |

| C-4 (Butenone) | ~115 - 125 |

Note: These are predicted chemical shift ranges based on known data for pyrrolidinone and butenone moieties.

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. In the case of This compound , the IR spectrum would be dominated by the characteristic stretching frequencies of the amide carbonyl and the carbon-carbon double bond.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O stretch (amide) | ~1680 - 1700 | Strong |

| C=C stretch (alkene) | ~1640 - 1650 | Medium |

| =C-H stretch (alkene) | ~3010 - 3090 | Medium |

| C-H stretch (alkane) | ~2850 - 2960 | Medium-Strong |

| C-N stretch (amide) | ~1250 - 1350 | Medium |

Note: The predicted frequencies are based on typical values for the respective functional groups.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For This compound (C₈H₁₃NO), the expected exact mass would be a key piece of identifying information.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 140.1070 |

| [M+Na]⁺ | 162.0889 |

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Expected fragmentation pathways would include the loss of the butenyl side chain and cleavage of the pyrrolidinone ring, providing further structural confirmation.

X-ray Crystallography for Structural and Stereochemical Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles, as well as definitively establish the stereochemistry at the chiral center (C2' of the pyrrolidinone ring), if the compound is enantiomerically pure.

As of the current literature search, no single-crystal X-ray diffraction data for This compound has been reported. Should a crystalline sample be obtained, X-ray analysis would be the most powerful method to confirm the connectivity and provide detailed insight into the molecule's conformation in the solid state. The analysis of related structures, such as some cathinone (B1664624) derivatives, has been successfully performed using X-ray crystallography to elucidate their complex stereochemical features.

Computational Organic Chemistry and Theoretical Modeling

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 1-(pyrrolidin-2-yl)but-3-en-1-one. DFT methods provide a balance between computational cost and accuracy, making them well-suited for a molecule of this size. These calculations can elucidate a variety of molecular properties, including optimized geometry, electronic energies, and the distribution of electron density.

For this compound, DFT calculations would typically be initiated with a chosen basis set, such as 6-31G*, to describe the atomic orbitals. The choice of functional, for instance, B3LYP, is also critical and influences the accuracy of the results. The output of these calculations provides the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability, with a larger gap suggesting higher stability. The electrostatic potential map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting intermolecular interactions.

While specific DFT data for this compound is not extensively published, data from analogous N-acylpyrrolidine and vinyl ketone systems can provide valuable benchmarks.

Table 1: Representative DFT-Calculated Properties for a Pyrrolidine (B122466) Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| Total Electronic Energy | Varies (e.g., in Hartrees) | Indicates the stability of the molecule at 0 K. |

| HOMO Energy | Typically -6 to -8 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Typically -1 to -3 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Typically 4 to 6 eV | Indicates chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values for this compound would require specific calculations.

Conformational Analysis and Geometrical Optimization

The conformational flexibility of this compound is a critical aspect of its chemistry, influencing its reactivity and interactions with other molecules. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers. The primary degrees of conformational freedom include the puckering of the pyrrolidine ring and the rotation around the N-C(O) amide bond and the C(O)-C(vinyl) bond.

The pyrrolidine ring typically adopts one of two envelope or twisted (half-chair) conformations, which interconvert via a low-energy barrier. The substituents on the ring can influence the preferred pucker. Furthermore, the amide bond can exist in either a cis or trans conformation, with the trans form generally being more stable due to reduced steric hindrance. However, for some N-acylpyrrolidines, the energy difference can be small, leading to a significant population of the cis conformer. researchgate.net

Computational methods, such as potential energy surface (PES) scans and subsequent geometry optimizations of the identified minima, are used to map out the conformational landscape. These calculations, often performed at a DFT level of theory, provide the relative energies of the different conformers, allowing for the determination of the most stable structures and their populations at a given temperature according to the Boltzmann distribution.

Table 2: Illustrative Relative Energies of Conformers for a Substituted Pyrrolidine

| Conformer | Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Global Minimum | (Specific values for key torsions) | 0.00 | High |

| Conformer 2 | (Specific values for key torsions) | 0.5 - 1.5 | Moderate |

| Conformer 3 | (Specific values for key torsions) | 1.5 - 3.0 | Low |

Note: This table represents a hypothetical scenario. The actual conformational profile of this compound would depend on the specific outcomes of computational scans.

Prediction of Chemical Reactivity and Stereoselectivity

Theoretical models are powerful tools for predicting the chemical reactivity and stereoselectivity of this compound. The presence of a chiral center at the 2-position of the pyrrolidine ring introduces the potential for stereoselective reactions.

Frontier Molecular Orbital (FMO) theory is often applied to predict reactivity. The HOMO and LUMO are the key orbitals involved in chemical reactions. The location of the HOMO can indicate the site of electrophilic attack, while the location of the LUMO can predict the site of nucleophilic attack. For this compound, the HOMO is likely to be located on the pyrrolidine nitrogen and the vinyl group, while the LUMO is expected to be centered on the α,β-unsaturated ketone system, particularly the β-carbon, making it susceptible to Michael addition.

The electrostatic potential (ESP) map, derived from DFT calculations, provides a visual representation of the charge distribution and can also be used to predict reactive sites. Regions of negative ESP (red) are prone to electrophilic attack, while regions of positive ESP (blue) are susceptible to nucleophilic attack.

The stereoselectivity of reactions involving this compound can be predicted by modeling the transition states of the possible reaction pathways. The energy difference between the diastereomeric transition states determines the stereochemical outcome of the reaction. For example, in a Michael addition to the vinyl group, the incoming nucleophile can approach from either the Re or Si face of the double bond. The chiral pyrrolidine ring will likely direct the attack to one face preferentially, leading to a diastereomeric excess of one product. Computational modeling of the transition state structures and their corresponding activation energies can provide a quantitative prediction of this selectivity.

Molecular Modeling and Dynamics Simulations for Structural Insights

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights that are complementary to static quantum chemical calculations. MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system. acs.org

For a molecule like this compound, MD simulations can be used to explore its conformational space more exhaustively than static methods, especially in a solvent environment. nih.govresearchgate.net By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how intermolecular interactions influence its conformational preferences and dynamics. This is particularly relevant for understanding its behavior in biological systems or as a reactant in solution-phase chemistry.

MD simulations can reveal the timescales of conformational transitions, such as pyrrolidine ring puckering or rotation around single bonds. The resulting trajectory can be analyzed to calculate various structural properties, such as root-mean-square deviation (RMSD) to assess structural stability, and radial distribution functions to understand the solvation shell. Force fields like CHARMM or AMBER are commonly used for such simulations, and parameters for the specific moieties in this compound would be required. acs.org

Structure-Activity Relationship (SAR) Analysis based on Molecular Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.govfrontiersin.org While specific biological activity data for this compound is not the focus here, the principles of SAR can be applied to understand how modifications to its structure would likely affect its physicochemical and, by extension, its biological properties.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be classified into several categories:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices (e.g., connectivity indices), counts of functional groups, and structural fragments.

3D descriptors: Molecular shape, volume, and surface area-based descriptors.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), and calculated pKa.

For this compound, a QSAR model could be hypothetically developed if a set of its analogs with measured activity were available. nih.govscispace.comimist.ma The model would take the form of a mathematical equation that relates the molecular descriptors to the activity. For instance, a QSAR study on a series of pyrrolidine derivatives might reveal that increasing lipophilicity and the presence of a hydrogen bond donor are positively correlated with a particular biological activity. nih.govtandfonline.com

Table 3: Key Molecular Descriptors for SAR Analysis of this compound

| Descriptor Type | Descriptor | Significance |

|---|---|---|

| Physicochemical | LogP | Predicts lipophilicity and membrane permeability. |

| Physicochemical | Polar Surface Area (PSA) | Relates to hydrogen bonding potential and cell penetration. |

| 3D | Molecular Volume | Influences binding affinity to a target site. |

| 3D | Asphericity | Describes the deviation from a spherical shape. |

| Electronic | Dipole Moment | Affects solubility and intermolecular interactions. |

Note: The values for these descriptors would be calculated using specialized software and would be essential for building any predictive SAR or QSAR model.

By analyzing these descriptors for this compound and its hypothetical derivatives, one could make informed predictions about how structural changes would modulate its properties, guiding the design of new molecules with desired characteristics.

Strategic Utilization As a Synthetic Synthon

Building Block for Complex Polycyclic and Heterocyclic Frameworks

The unique structural features of 1-(Pyrrolidin-2-yl)but-3-en-1-one, namely the pyrrolidine (B122466) ring, the ketone, and the terminal alkene, make it an exceptionally useful building block for the assembly of complex molecular scaffolds. The pyrrolidine moiety offers a rigid and stereochemically defined core, while the butenone side chain provides reactive handles for a variety of chemical transformations.

Researchers have demonstrated the utility of related pyrrolidinone structures in constructing intricate polycyclic systems. For instance, N-substituted pyrrolidin-3-ones have been employed in regioselective aldol (B89426) reactions to build polyhydroxy indolizidines, showcasing the potential for these scaffolds to serve as precursors to complex natural products. rsc.org Similarly, the butenyl side chain in related compounds can undergo various reactions, including cycloadditions and hydrogenations, to introduce further complexity. smolecule.com

The development of methods for the synthesis of pyrrolidine skeletons with broad functional group compatibility is crucial for accelerating drug discovery and exploring new chemical spaces of nitrogen-containing compounds. osaka-u.ac.jp The strategic placement of functional groups in synthons like this compound allows for their efficient conversion into more elaborate structures.

Synthesis of Pyrrolidine-Fused Heterocycles

The fusion of a pyrrolidine ring with other heterocyclic systems is a common strategy in medicinal chemistry to create novel compounds with diverse biological activities. The reactivity of this compound lends itself to the construction of such fused architectures.

One powerful method for constructing pyrrolidine-fused systems is through multicomponent reactions (MCRs). For example, three-component [3+2] cycloaddition reactions have been developed to synthesize pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. nih.gov These reactions, often followed by one-pot transformations like N-allylation and intramolecular Heck reactions, demonstrate the efficiency of building complex heterocyclic scaffolds from simpler precursors. nih.gov The pyrrolidine ring in these fused systems provides a three-dimensional structure that is often crucial for biological activity. nih.govnih.gov

The development of such synthetic methods, which often prioritize pot, atom, and step economy, is a key aspect of green chemistry and is essential for the efficient production of novel heterocyclic compounds. nih.govresearchgate.net

Precursor for Chiral Scaffolds and Auxiliaries

The pyrrolidine scaffold is a privileged structure in asymmetric synthesis, frequently serving as a chiral auxiliary or as the core of a chiral ligand or catalyst. mdpi.comnih.gov The stereochemistry of the pyrrolidine ring can profoundly influence the outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds. nih.govnih.gov

When starting with an enantiomerically pure form of this compound, such as the (S)-enantiomer, the inherent chirality can be transferred to subsequent products. shachemlin.com This makes it a valuable precursor for the synthesis of chiral scaffolds that can be further elaborated into drugs or other biologically active molecules. The pyrrolidine ring's conformational rigidity and the spatial orientation of its substituents are key factors in determining the stereochemical outcome of reactions. nih.govnih.gov

The synthesis of chiral pyrrolidines is a significant area of research, with methods often starting from readily available chiral precursors like proline. mdpi.com These chiral pyrrolidine derivatives are then used in a wide range of applications, from the synthesis of natural products to the development of new pharmaceuticals.

Exploration in Organocatalyst Development

Chiral pyrrolidine derivatives have emerged as powerful organocatalysts, capable of promoting a wide variety of chemical transformations in an enantioselective manner. nih.gov The development of new and efficient organocatalysts is a major focus in modern organic synthesis, offering an alternative to traditional metal-based catalysts.

The pyrrolidine scaffold is a key component in many successful organocatalysts, often acting as a chiral backbone to control the stereochemical outcome of reactions. nih.gov While direct research on this compound as an organocatalyst is not extensively documented, its structural features suggest its potential as a precursor for new catalyst designs. The ketone and alkene functionalities could be modified to introduce additional catalytic sites or to tune the steric and electronic properties of the catalyst.

The design of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile in a reaction, is a particularly promising area of research. nih.gov The pyrrolidine ring, with its potential for functionalization, provides a versatile platform for the development of such catalysts.

Integration into Diverse Chemical Libraries for Combinatorial Synthesis

Combinatorial chemistry has become an indispensable tool in drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new drug leads. stanford.eduescholarship.org The use of versatile building blocks is essential for the construction of diverse chemical libraries.

The pyrrolidine scaffold is well-suited for combinatorial synthesis due to its robustness and the ease with which it can be functionalized. nih.govresearchgate.net Encoded combinatorial libraries of highly functionalized pyrrolidines have been successfully prepared and screened for biological activity. nih.govresearchgate.net These libraries often utilize a "split-and-pool" synthesis strategy, where a solid support is divided into portions, each subjected to a reaction with a different building block, and then recombined. stanford.edu

The reactive handles on this compound make it an ideal candidate for incorporation into such combinatorial libraries. The ketone can be reacted with a variety of nucleophiles, and the alkene can participate in various cycloaddition and cross-coupling reactions, allowing for the generation of a wide array of structurally diverse compounds. This diversity is crucial for increasing the chances of finding a compound with the desired biological activity.

Prospective Research Avenues

Development of Environmentally Benign Synthetic Protocols

The synthesis of pyrrolidine-containing molecules is a focal point of green chemistry, aiming to reduce the environmental footprint of chemical manufacturing. nih.govthieme-connect.de Future research on 1-(pyrrolidin-2-yl)but-3-en-1-one is likely to prioritize the development of synthetic methods that are not only efficient but also environmentally sustainable.

Key areas of focus would include:

Biocatalysis: The use of enzymes to catalyze the synthesis could offer high stereoselectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups.

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and increase yields in the synthesis of pyrrolidine (B122466) derivatives, contributing to more efficient processes. nih.gov

Green Catalysts: The exploration of recyclable and non-toxic catalysts, such as pyrrolidinium (B1226570) ionic liquids, could provide sustainable alternatives to traditional metal-based catalysts. thieme-connect.de

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry that would be a key consideration.

A comparative table illustrating a hypothetical shift from conventional to greener synthetic protocols is presented below.

| Feature | Conventional Synthetic Approach | Prospective Green Synthetic Protocol |

| Catalyst | Stoichiometric or toxic metal catalysts | Biocatalyst or recyclable ionic liquid |

| Solvent | Chlorinated or volatile organic solvents | Water, supercritical fluids, or solvent-free conditions |

| Energy Input | Prolonged heating with conventional methods | Microwave irradiation for rapid heating |

| Byproducts | Significant generation of hazardous waste | Minimal waste generation |

Discovery of Novel Reactivity Patterns

The vinyl ketone functionality in this compound is an electrophilic Michael acceptor, while the pyrrolidine ring can act as a nucleophile or a directing group. This dual reactivity opens the door to a wide range of potential chemical transformations that are yet to be explored for this specific molecule.

Prospective areas of investigation include:

Intramolecular Cycloadditions: The compound could serve as a precursor for the synthesis of bicyclic nitrogen-containing heterocycles through intramolecular cycloaddition reactions.

Domino Reactions: A single synthetic operation could trigger a cascade of reactions, leading to the rapid assembly of complex molecular architectures.

Asymmetric Catalysis: The inherent chirality of the pyrrolidine ring could be exploited to direct the stereochemical outcome of reactions at the vinyl ketone moiety.

[3+2] Dipolar Cycloadditions: The generation of azomethine ylides from the pyrrolidine ring, followed by cycloaddition with the vinyl ketone or other dipolarophiles, could lead to the synthesis of highly substituted pyrrolidine derivatives. acs.orgnih.gov

The table below outlines potential novel reactions and their significance.

| Reaction Type | Potential Outcome | Significance |

| Intramolecular Michael Addition | Formation of a bicyclic alkaloid precursor | Rapid access to complex natural product scaffolds |

| Tandem Aza-Michael/Aldol (B89426) Reaction | Synthesis of functionalized indolizidine or quinolizidine (B1214090) cores | Creation of privileged structures in medicinal chemistry |

| Asymmetric Hydrogenation | Stereoselective reduction of the double bond | Access to enantiomerically pure saturated ketones |

| Pauson-Khand Reaction | Formation of a cyclopentenone-fused pyrrolidine | Construction of novel polycyclic frameworks |

Applications in the Asymmetric Total Synthesis of Alkaloids and Natural Products

The pyrrolidine ring is a fundamental structural motif in a vast number of alkaloids and other natural products with significant biological activity. researchgate.netuow.edu.auwhiterose.ac.ukacs.orgnih.gov The chiral nature of this compound makes it an attractive starting material for the enantioselective synthesis of these complex molecules.

Future research could target the synthesis of:

Pyrrolizidine (B1209537) and Indolizidine Alkaloids: These classes of alkaloids exhibit a wide range of biological activities, and this compound could serve as a key building block for their construction. mdpi.comnih.gov

Stemona Alkaloids: The synthesis of the complex polycyclic structures of Stemona alkaloids could potentially be streamlined using this versatile precursor. researchgate.net

Novel Bioactive Molecules: The unique combination of functional groups could be leveraged to synthesize novel compounds with potential therapeutic applications.

A hypothetical synthetic application is the use of this compound as a starting material for the asymmetric synthesis of a generic pyrrolizidine alkaloid core. This would likely involve an intramolecular cyclization to form the bicyclic ring system, followed by further functional group manipulations.

Advanced In Silico Approaches for Reaction Discovery and Optimization

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. cdnsciencepub.com For a relatively unexplored molecule like this compound, these approaches can provide valuable insights and guide experimental work.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways, determine transition state energies, and predict product distributions. nih.govwhiterose.ac.uk

Predicting Stereoselectivity: Computational models can help in understanding the factors that control the stereochemical outcome of reactions, aiding in the design of highly stereoselective syntheses.

Virtual Screening for Bioactivity: The three-dimensional structure of the molecule can be docked into the active sites of various enzymes and receptors to predict potential biological targets.

Optimization of Reaction Conditions: In silico experiments can be used to screen different catalysts, solvents, and temperature ranges to identify the optimal conditions for a given reaction, saving time and resources in the laboratory.

The table below summarizes the potential applications of in silico methods in the study of this compound.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of cycloaddition reactions | Understanding of reaction pathways and stereocontrol |

| Molecular Dynamics (MD) | Simulation of conformational flexibility | Insight into the preferred 3D structure in solution |

| Virtual Ligand Screening | Docking against known biological targets | Identification of potential therapeutic applications |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the bioactivity of derivatives | Guiding the design of more potent analogues |

Q & A

Basic Research Question

- NMR : H and C NMR identify proton environments (e.g., vinyl protons at δ 5.8–6.2 ppm) and carbonyl carbons (δ 170–210 ppm).

- FT-IR : Stretching frequencies for ketone (C=O at ~1700 cm) and pyrrolidine ring (C-N at ~1250 cm).

- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 152.12) and fragmentation patterns .

How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to predict sites of nucleophilic attack. For α,β-unsaturated ketones, the LUMO is localized on the β-carbon, favoring conjugate addition. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the COSMO model to optimize transition states .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Key challenges include:

- Purification : Column chromatography may be inefficient; alternatives like crystallization (using ethanol/water mixtures) improve scalability.

- Byproduct Formation : Michael adducts or dimerization products require inline IR monitoring for early detection.

- Regulatory Compliance : Documentation of impurity profiles (e.g., residual solvents) per ICH Q3A guidelines .

How does the compound’s pyrrolidine ring conformation influence its pharmacokinetic properties?

Advanced Research Question

The puckered conformation of the pyrrolidine ring affects membrane permeability and metabolic stability. For instance, N-substituted pyrrolidinones show enhanced bioavailability due to reduced CYP450 oxidation. Molecular dynamics simulations (e.g., AMBER) correlate ring puckering angles (e.g., C-endo vs. C-exo) with logP values .

What strategies mitigate racemization during the synthesis of chiral derivatives?

Advanced Research Question

- Low-Temperature Reactions : Minimize thermal energy to preserve stereochemistry (e.g., <0°C for enolate formation).

- Chiral Auxiliaries : Use Evans oxazolidinones to direct stereoselective alkylation.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

How can high-throughput screening (HTS) identify biological targets for this compound?

Advanced Research Question

HTS assays (e.g., fluorescence polarization or AlphaScreen) screen compound libraries against target proteins (e.g., kinases, GPCRs). For example, pyrrolidinone analogs inhibited caspase-3 with IC values <1 μM in cell-based assays . False positives are minimized using counter-screens (e.g., thermal shift assays) to validate binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.